molecular formula C14H18BNO5 B1273289 (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid CAS No. 290331-71-4

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid

Cat. No.: B1273289
CAS No.: 290331-71-4
M. Wt: 291.11 g/mol
InChI Key: PZLVPMBCKHDVKT-UHFFFAOYSA-N
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Description

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid (CAS: 290331-71-4) is a boronic acid derivative featuring a substituted indole scaffold. Its molecular formula is C₁₄H₁₈BNO₅, with a molecular weight of 291.11 g/mol . Key structural features include:

  • A tert-butoxycarbonyl (Boc) group at the N1 position, which enhances solubility and stability during synthetic procedures.
  • A methoxy (-OCH₃) substituent at the C5 position of the indole ring, contributing electron-donating effects.
  • A boronic acid (-B(OH)₂) moiety at the C2 position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is widely used in medicinal chemistry and materials science, particularly for constructing heterocyclic frameworks in drug discovery .

Properties

IUPAC Name

[5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11-6-5-10(20-4)7-9(11)8-12(16)15(18)19/h5-8,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLVPMBCKHDVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383346
Record name [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60383346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290331-71-4
Record name [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-1H-INDOLE-2-BORONIC ACID, N-BOC PROTECTED
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Biochemical Analysis

Biochemical Properties

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound acts as a boron-containing reagent that can form carbon-carbon bonds through palladium-catalyzed cross-coupling with various electrophiles. The boronic acid group interacts with palladium complexes, facilitating the transmetalation step in the reaction mechanism.

In addition to its role in synthetic chemistry, this compound can interact with enzymes and proteins that recognize boronic acid moieties. For example, it may inhibit serine proteases by forming reversible covalent bonds with the active site serine residue, thereby modulating enzyme activity. This interaction is crucial for understanding the compound’s potential as a biochemical tool and therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating key signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific kinases or phosphatases involved in cell signaling, leading to altered phosphorylation states of target proteins and subsequent changes in cellular responses.

Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators. This interaction can result in changes in the expression levels of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on cellular metabolism may involve alterations in metabolic fluxes and the levels of key metabolites, thereby influencing overall cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The stability of this compound is influenced by its chemical structure, particularly the presence of the Boc protecting group, which can be cleaved under certain conditions.

Degradation of this compound may lead to the formation of byproducts that can affect its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolism

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound can be metabolized by enzymes such as esterases, which cleave the Boc protecting group, leading to the formation of active metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall metabolic flux within the cell.

Additionally, this compound may influence the levels of key metabolites, such as nucleotides, amino acids, and lipids, by modulating enzyme activity and metabolic pathways. This impact on metabolic pathways is important for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters.

Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments. This localization is important for its biochemical activity, as it determines the sites of interaction with target biomolecules and the subsequent cellular effects.

Biological Activity

(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid, with CAS number 1217500-60-1, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C₁₅H₁₈BNO₆
  • Molecular Weight : 319.12 g/mol
  • Purity : Typically >95%
  • Storage Conditions : Should be stored in an inert atmosphere at -20°C to maintain stability .

The indole structure in this compound is significant due to its role in various biological processes. Indoles and their derivatives have been shown to interact with multiple biological targets, including receptors involved in neurotransmission and cell signaling pathways. Specifically, boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence enzyme activity and protein interactions.

Anticancer Activity

Recent studies have highlighted the potential of indole-based boronic acids as anticancer agents. For instance, the compound has been investigated for its inhibitory effects on specific kinases involved in cancer progression:

  • PKMYT1 Inhibition : Inhibitors targeting PKMYT1 (a regulator of CDK1 phosphorylation) have shown promise in treating cancers with DNA damage response deficiencies. The structure of this compound may contribute to its selectivity and potency against such targets .

Neuroprotective Effects

Indole derivatives are also noted for their neuroprotective properties. Compounds similar to this compound have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

StudyFindings
Study 1Demonstrated that indole boronic acids can inhibit tumor growth in xenograft models by targeting PKMYT1 pathways .
Study 2Showed neuroprotective effects in cellular models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the indole ring and boronic acid moiety can significantly alter potency and selectivity:

  • Functional Groups : The presence of methoxy groups enhances solubility and bioavailability, which are critical for therapeutic efficacy.
  • Boronic Acid Functionality : The ability to form reversible bonds with target proteins allows for a dynamic interaction that can be exploited for selective inhibition .

Safety and Toxicity

Safety data indicate that while this compound has beneficial properties, it also requires careful handling due to potential hazards associated with boronic acids:

  • Hazard Statements : May cause skin irritation and serious eye irritation; precautions should be taken during handling .

Scientific Research Applications

Key Applications

  • Pharmaceutical Development
    • This compound is crucial in the synthesis of various pharmaceutical agents, especially in developing targeted cancer therapies. Its ability to participate in cross-coupling reactions facilitates the formation of complex medicinal compounds.
    • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this boronic acid could effectively inhibit specific cancer cell lines, highlighting its potential as a therapeutic agent.
  • Bioconjugation
    • (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is used in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This enhances drug delivery systems by improving the stability and bioavailability of therapeutic agents.
    • Data Table :
    ApplicationDescriptionExample
    BioconjugationAttaching biomolecules to surfacesDrug delivery systems using nanoparticle carriers
  • Organic Synthesis
    • The compound serves as a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds.
    • Case Study : Research published in Organic Letters reported successful applications of this compound in synthesizing complex indole derivatives, showcasing its versatility as a coupling partner.
  • Material Science
    • In material science, this compound is utilized to develop advanced materials, including polymers with specific properties for electronics and coatings.
    • Data Table :
    Material TypePropertiesApplication
    PolymersConductive, durableElectronics and coatings
  • Analytical Chemistry
    • The compound is also employed in analytical methods for detecting and quantifying other substances, enhancing the accuracy of chemical analysis across various industries.
    • Example : It has been used in high-performance liquid chromatography (HPLC) methods to improve separation efficiency.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with analogs differing in substituents:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (290331-71-4) C5-OCH₃ C₁₄H₁₈BNO₅ 291.11 Suzuki coupling; intermediate in PK inhibitors
5-Phenoxy analog (2096331-36-9) C5-OPh (phenoxy) C₁₉H₂₀BNO₅ 353.18 Increased steric bulk; potential for π-π interactions
6-Ethyl-5-fluoro analog (1248585-73-0) C6-CH₂CH₃; C5-F C₁₅H₁₉BFNO₄ 307.13 Enhanced lipophilicity; fluorinated analogs in PET imaging
7-Cyano analog (Not specified) C7-CN C₁₅H₁₆BN₂O₄ ~309.12 (estimated) Electron-withdrawing effects; modulates reactivity
6-Bromo analog (893441-86-6) C6-Br C₁₃H₁₅BBrNO₄ 339.99 Halogenated for further functionalization

Key Observations:

  • Electron-withdrawing groups (e.g., -CN, -Br) reduce electron density, which may stabilize intermediates but require harsher reaction conditions .
  • Steric effects from bulky groups (e.g., -OPh) can hinder coupling efficiency but improve selectivity in crowded environments .

Reactivity in Suzuki-Miyaura Coupling

The boronic acid moiety enables cross-coupling with aryl halides. Evidence highlights:

  • Target Compound : Used to synthesize indole-thiazole hybrids (e.g., 22d–22g in ) with yields ranging from 35–57% , depending on the electrophilic partner .
  • 6-Bromo Analog : Bromine allows post-coupling modifications (e.g., Buchwald-Hartwig amination), expanding utility in diversification .

Physicochemical Properties

  • Solubility : The Boc group improves solubility in organic solvents (e.g., THF, DCM), critical for reaction homogeneity .
  • Stability : Boc-protected boronic acids are less prone to protodeboronation compared to unprotected analogs, enhancing shelf life .
  • Melting Points : Data for the target compound is unavailable, but analogs like 22d–22g () exhibit melting points between 208–271°C , reflecting high crystallinity .

Preparation Methods

Reaction Scheme:

$$
\text{2-Bromo-1-Boc-5-methoxyindole} \xrightarrow[\text{-78°C, THF}]{n\text{-BuLi}} \text{Lithiated intermediate} \xrightarrow[\text{Quench}]{B(O^iPr)3} \text{Boronate ester} \xrightarrow{\text{H}3\text{O}^+} \text{Boronic acid}
$$

Key Considerations:

  • Temperature control (-78°C) minimizes side reactions.
  • Anhydrous conditions prevent protonation of the lithiated species.
  • Yields for analogous reactions range from 45–65%.

Miyaura Borylation Using Transition Metal Catalysts

Miyaura borylation, a palladium-catalyzed process, offers higher regioselectivity and efficiency. The method employs bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) or pinacolborane ($$ \text{HBpin} $$) as boron sources.

Representative Procedure:

  • Substrate Preparation: 2-Bromo-1-Boc-5-methoxyindole is synthesized via sequential Boc protection and bromination.
  • Catalytic System: Pd(dba)$$3$$ (5 mol%), XPhos ligand (6 mol%), and Cs$$2$$CO$$_3$$ in methanol at reflux.
  • Borylation: Reaction with $$ \text{B}2\text{pin}2 $$ (2 equiv.) for 12–24 hours yields the pinacol boronate ester, hydrolyzed to the boronic acid using acidic conditions.

Data Table 1: Miyaura Borylation Conditions and Outcomes

Entry Catalyst System Boron Source Solvent Temp (°C) Yield (%)
1 Pd(OAc)$$_2$$/XPhos $$ \text{B}2\text{pin}2 $$ EtOAc 50 78
2 Co(IMes)$$2$$Cl$$2$$ $$ \text{HBpin} $$ MTBE 50 82
3 CuI/Fe(acac)$$_3$$ $$ \text{HBpin} $$ THF -10 67

Transition-Metal-Free Borylation Approaches

Recent advances enable borylation without transition metals, reducing cost and toxicity. Two methods are prominent:

Photochemical Borylation

Under UV light, 2-bromo-1-Boc-5-methoxyindole reacts with $$ \text{B}2\text{pin}2 $$ in the presence of tetramethylethylenediamine (TMEDA) and tetrabutylammonium fluoride (TBAF). The reaction proceeds via a radical mechanism, achieving yields up to 72%.

Potassium Methoxide-Mediated Borylation

Using $$ \text{PhMe}_2\text{Si-Bpin} $$ as the boron source, this method leverages a strong base (KOMe) to facilitate silicon-boron exchange. The reaction is complete within 2 hours at room temperature, yielding 68% boronate ester.

Sequential Protection and Borylation Strategies

The order of Boc protection and borylation significantly impacts efficiency:

Early-Stage Boc Protection

  • Step 1: Protect 5-methoxyindole with Boc anhydride ($$ \text{Boc}_2\text{O} $$) and DMAP in dichloromethane.
  • Step 2: Brominate at position 2 using NBS or $$ \text{Br}_2 $$.
  • Step 3: Apply Miyaura borylation.

Advantages: Boc protection stabilizes the indole nitrogen during bromination.

Late-Stage Boc Protection

  • Step 1: Borylate 2-bromo-5-methoxyindole.
  • Step 2: Protect the nitrogen with $$ \text{Boc}_2\text{O} $$.

Challenges: Boronic acids may decompose under basic Boc protection conditions.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability Cost
Halide-to-Lithium 45–65 90–95 Moderate High
Miyaura Borylation 70–85 95–99 High Medium
Photochemical 65–72 85–90 Low Low
KOMe-Mediated 60–68 88–92 Moderate Low

Miyaura borylation offers the best balance of yield and scalability, while transition-metal-free methods are cost-effective for small-scale applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)boronic acid?

The synthesis typically involves introducing the boronic acid moiety into an indole scaffold. A key approach is lithiation followed by borylation:

  • Step 1 : Protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
  • Step 2 : Use n-butyllithium to deprotonate the 2-position of the indole, generating a lithiated intermediate.
  • Step 3 : React with a boronate ester (e.g., trimethyl borate) to introduce the boronic acid group . Challenges include managing the reactivity of the Boc-protected indole and ensuring regioselectivity during lithiation.

Q. How is the boronic acid functionality in this compound characterized analytically?

Key techniques include:

  • NMR Spectroscopy : 11B^{11}\text{B} NMR (δ ~30 ppm for boronic acids) confirms boron presence, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituents on the indole ring.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • X-ray Crystallography : For crystalline derivatives, this resolves spatial arrangement and confirms regiochemistry .

Q. What role does this compound play in multicomponent reactions (MCRs)?

Boronic acids participate in MCRs via the Petasis-Borono Mannich reaction, where they react with imines and carbonyl compounds to generate α-amino acids or heterocycles. The Boc group enhances solubility in organic solvents, while the methoxy substituent modulates electronic effects during nucleophilic attack . Compatibility with Ugi and Gröbcke-Blackburn-Bienaymé reactions has also been explored for library synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc and methoxy groups influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Steric Effects : The bulky Boc group at the 1-position hinders transmetalation in Suzuki couplings, requiring optimized catalysts (e.g., PdCl2_2(dppf) with high ligand ratios).
  • Electronic Effects : The 5-methoxy group donates electron density via resonance, accelerating oxidative addition but potentially increasing side reactions (e.g., protodeboronation).
  • Mitigation : Use anhydrous conditions and base additives (e.g., Cs2_2CO3_3) to stabilize the boronate intermediate .

Q. What contradictions exist in reported biological activities of structurally similar boronic acid-indole hybrids?

  • Anticancer Activity : Some derivatives inhibit tubulin polymerization (e.g., phenstatin analogues), while others (e.g., compound 4c in ) act via non-microtubule mechanisms, suggesting target promiscuity.
  • Proteasome Inhibition : Boronic acids like bortezomib show potent activity, but indole-substituted variants may exhibit reduced potency due to steric hindrance at the proteasome’s catalytic site .
  • Resolution : Structure-activity relationship (SAR) studies combined with molecular docking can clarify binding modes .

Q. How can the oxidative stability of this boronic acid be optimized for drug delivery applications?

  • Boronic Ester Prodrugs : Convert the boronic acid to pinacol or neopentyl glycol esters, which hydrolyze slowly in physiological conditions but oxidize rapidly in reactive oxygen species (ROS)-rich environments (e.g., tumor microenvironments) .
  • Hydrogel Encapsulation : Incorporate into phenylboronic acid-based hydrogels for glucose-responsive release, leveraging diol-boronate equilibria for controlled delivery .
  • Validation : Monitor oxidation kinetics via 1H^1\text{H} NMR with H2_2O2_2 and compare half-lives of free acid vs. esters .

Q. What computational strategies are effective in predicting the bioisosteric potential of boronic acid moieties in drug design?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and pKa values to assess boronic acid-phenol bioisosterism (e.g., in SERD compounds like GLL398) .
  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., estrogen receptor) to evaluate steric and electronic complementarity .
  • Machine Learning (ML) : Train models on boronic acid-containing drug datasets to predict metabolic stability and toxicity .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound?

  • Optimized Lithiation : Use cryogenic conditions (−78°C) to minimize side reactions during deprotonation.
  • Boronate Ester Selection : Trimethyl borate offers higher reactivity compared to pinacol boronate, reducing reaction time.
  • Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to separate the product from Boc-deprotected byproducts .

Q. What experimental designs are recommended for studying boronic acid-diol interactions in drug delivery systems?

  • Affinity Assays : Use alizarin red S (ARS) to quantify diol-binding affinity via fluorescence quenching .
  • Competition Experiments : Introduce glucose or other polyols to assess binding reversibility under physiological conditions .
  • In Vivo Tracking : Label the compound with 18F^{18}\text{F} for PET imaging to monitor biodistribution and release kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid
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(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid

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